molecular formula C10H9NO3 B2674016 2-[4-(Cyanomethoxy)phenyl]acetic acid CAS No. 1019446-81-1

2-[4-(Cyanomethoxy)phenyl]acetic acid

Cat. No.: B2674016
CAS No.: 1019446-81-1
M. Wt: 191.186
InChI Key: FWQBKIUDDJOIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Cyanomethoxy)phenyl]acetic Acid (CAS 1019446-81-1) is a phenylacetic acid derivative of interest in chemical and pharmaceutical research. This compound features a phenylacetic acid core substituted at the para position with a cyanomethoxy group, as represented by the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . Phenylacetic acid and its derivatives represent a versatile class of substances with a broad spectrum of biological activities and are frequently used as key building blocks in organic synthesis . The structure of this compound, which incorporates both a carboxylic acid and a nitrile group, makes it a valuable bifunctional synthetic intermediate. The carboxylic acid can be readily converted into esters or amides, while the nitrile group can be hydrolyzed to a corresponding carboxylic acid . This allows researchers to use 2-[4-(Cyanomethoxy)phenyl]acetic acid as a precursor for synthesizing more complex molecules, including potential ligands for metal-organic frameworks (MOFs) or other compounds with tailored properties . Furthermore, phenylacetic acid is a known metabolite and an active auxin (a type of plant hormone), and various derivatives have been studied for their potential biological activities, including antiproliferative and antitumor properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(cyanomethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQBKIUDDJOIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis, Characterization, and Biological Evaluation of 2-[4-(Cyanomethoxy)phenyl]acetic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 2-[4-(cyanomethoxy)phenyl]acetic acid and its derivatives, a class of compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a detailed exploration of their synthesis, chemical properties, and prospective biological activities. The guide is structured to provide not only theoretical knowledge but also practical, field-proven insights and detailed experimental protocols.

Introduction: The Phenylacetic Acid Scaffold in Medicinal Chemistry

Phenylacetic acid and its derivatives represent a cornerstone in the development of therapeutic agents, with a rich history of applications ranging from anti-inflammatory drugs to oncology. The versatility of the phenylacetic acid scaffold allows for a wide range of structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a cyanomethoxy substituent at the para-position of the phenyl ring presents a unique opportunity to explore novel chemical space and potentially discover compounds with enhanced biological activity and selectivity. This guide will focus on the synthesis and evaluation of 2-[4-(cyanomethoxy)phenyl]acetic acid, a promising, yet underexplored, member of this chemical family.

Synthesis of 2-[4-(Cyanomethoxy)phenyl]acetic Acid: A Step-by-Step Protocol

The most direct and efficient method for the synthesis of 2-[4-(cyanomethoxy)phenyl]acetic acid is the Williamson ether synthesis.[1][2] This classic organic reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, 4-hydroxyphenylacetic acid serves as the phenolic starting material, and chloroacetonitrile is the alkylating agent.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Hydroxyphenylacetic acid

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyphenylacetic acid (1 equivalent).

  • Solvent and Base Addition: Add anhydrous acetone to the flask to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2 equivalents).

  • Addition of Alkylating Agent: Slowly add chloroacetonitrile (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with 1 M HCl, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-[4-(cyanomethoxy)phenyl]acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white to off-white solid.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic acid Reflux Reflux (12-24h) 4-Hydroxyphenylacetic_acid->Reflux Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reflux K2CO3 K₂CO₃ (Base) K2CO3->Reflux Acetone Acetone (Solvent) Acetone->Reflux Filtration Filtration Reflux->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying Extraction->Drying Purification Recrystallization Drying->Purification Product 2-[4-(Cyanomethoxy)phenyl]acetic acid Purification->Product

Caption: Workflow for the synthesis of 2-[4-(cyanomethoxy)phenyl]acetic acid.

Analytical Characterization

Thorough characterization of the synthesized 2-[4-(cyanomethoxy)phenyl]acetic acid is crucial to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic peaks for the aromatic protons, the methylene protons of the acetic acid moiety, and the methylene protons of the cyanomethoxy group.

    • ¹³C NMR will provide information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the nitrile C≡N stretch.

  • Melting Point: To assess the purity of the synthesized compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-[4-(Cyanomethoxy)phenyl]acetic acid

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid H12.0 - 13.0 (broad s)-
Aromatic CH (ortho to CH₂COOH)7.2 - 7.4 (d)130.0 - 131.0
Aromatic CH (ortho to OCH₂CN)6.9 - 7.1 (d)115.0 - 116.0
Methylene CH₂ (acetic acid)3.6 - 3.8 (s)40.0 - 42.0
Methylene CH₂ (cyanomethoxy)4.8 - 5.0 (s)55.0 - 57.0
Carboxylic Acid C=O-175.0 - 178.0
Aromatic C (ipso to CH₂COOH)-128.0 - 130.0
Aromatic C (ipso to OCH₂CN)-157.0 - 159.0
Nitrile C≡N-117.0 - 119.0

Biological Activity and Mechanism of Action

While specific biological data for 2-[4-(cyanomethoxy)phenyl]acetic acid is not extensively reported in the literature, the broader class of phenoxyacetic acid derivatives has shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]

Cyclooxygenase (COX) Inhibition

The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[4] While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX_Inhibitor 2-[4-(Cyanomethoxy)phenyl]acetic acid Derivative COX_Inhibitor->COX_Enzymes Inhibition

Caption: The role of COX enzymes in the inflammatory pathway and the inhibitory action of 2-[4-(cyanomethoxy)phenyl]acetic acid derivatives.

In Vitro COX Inhibition Assay

The following is a general protocol for determining the COX-1 and COX-2 inhibitory activity of test compounds.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Test compound (2-[4-(cyanomethoxy)phenyl]acetic acid derivative)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer

  • 96-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Add the probe, which will react with the product of the COX reaction to produce a colorimetric or fluorescent signal.

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cytotoxicity Assessment

It is essential to evaluate the potential cytotoxicity of any new compound to ensure its safety. The MTT assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Test compound

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related phenoxyacetic acid derivatives, the following SAR trends can be anticipated for 2-[4-(cyanomethoxy)phenyl]acetic acid derivatives:

  • The Carboxylic Acid Group: This group is generally crucial for COX inhibitory activity, as it mimics the carboxylic acid of arachidonic acid and interacts with key residues in the enzyme's active site.

  • The Ether Linkage: The ether oxygen is a key structural feature of phenoxyacetic acid-based COX inhibitors.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly influence both the potency and selectivity of COX inhibition. The cyanomethoxy group at the para-position is a unique feature that warrants further investigation. Modifications to the cyano group or the methylene linker could lead to derivatives with improved properties.

Conclusion and Future Directions

The 2-[4-(cyanomethoxy)phenyl]acetic acid scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The synthetic route to this core structure is straightforward and amenable to the generation of a diverse library of derivatives. The anticipated biological activity as a selective COX-2 inhibitor, based on the well-established pharmacology of related compounds, provides a strong rationale for further investigation.

Future research should focus on the synthesis of a series of derivatives with modifications to the cyanomethoxy group and other positions on the phenyl ring. These compounds should be subjected to rigorous biological evaluation, including in vitro COX-1/COX-2 inhibition assays and cytotoxicity profiling. Promising candidates should then be advanced to more complex cellular and in vivo models of inflammation and pain. The in-depth understanding of the synthesis, characterization, and biological evaluation of this compound class, as outlined in this guide, will be instrumental in unlocking its full therapeutic potential.

References

  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59.
  • Fu, J.-D., & Wen, Y.-H. (2011). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o167. [Link]

  • Gooßen, L. J., & Linder, C. (2007). Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Halides with Carboxylic Acids.
  • Llinàs-Brunet, M., et al. (2004). A new class of potent and selective inhibitors of the hepatitis C virus NS3 protease. Bioorganic & Medicinal Chemistry Letters, 14(1), 95-98.
  • Mohammed, S. A., et al. (2025). Synthesis, and biological evaluation of novel 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid as potent anti-inflammatory agent. Novelty Journals. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Google Patents. (n.d.). Method for preparing 4-hydroxyphenylacetic acid.
  • Google Patents. (n.d.). Preparation method of 2,4-dihydroxyphenyl acetic acid.
  • S. Sudha, et al. (2020). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 228, 117723. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • ResearchGate. (2024). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Mohammed, S. A., et al. (2025). Synthesis, and biological evaluation of novel 2- (3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin- 2-yl)phenoxy)acetic acid as pote. Novelty Journals. [Link]

Sources

An In-depth Technical Guide to the Metabolic Stability of 2-[4-(Cyanomethoxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate. A compound's metabolic stability dictates its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive analysis of the predicted metabolic stability of 2-[4-(cyanomethoxy)phenyl]acetic acid, a molecule possessing functional groups with distinct and well-characterized metabolic susceptibilities. We will dissect the molecule's structure to predict its primary metabolic pathways, outline robust, self-validating experimental protocols to test these predictions, and discuss the interpretation of the resulting data. This document is intended for drug development professionals seeking to proactively understand and engineer metabolic properties for enhanced therapeutic potential.

Introduction: Deconstructing the Molecule for Metabolic Prediction

2-[4-(Cyanomethoxy)phenyl]acetic acid presents an interesting case for metabolic prediction. Its structure can be divided into three key regions, each with its own set of potential metabolic transformations:

  • The Phenylacetic Acid Moiety: The carboxylic acid is a prime target for Phase II conjugation reactions, while the phenyl ring is susceptible to Phase I oxidation.

  • The Ether Linkage: Ether groups are common sites for oxidative cleavage by cytochrome P450 enzymes.

  • The Cyanomethoxy Group: The nitrile functionality is often metabolically robust, but its proximity to the ether linkage warrants careful consideration.

Understanding the interplay of enzymes that act upon these regions is crucial for predicting the compound's overall intrinsic clearance (CLint). Our predictive analysis suggests that the primary routes of metabolism will involve Phase II conjugation of the carboxylic acid and Phase I oxidation of the ether linkage and aromatic ring.

Predicted Metabolic Pathways: A Mechanistic Overview

Our analysis points to several high-probability metabolic pathways. The relative contribution of each pathway will ultimately determine the compound's pharmacokinetic profile.

Phase II Metabolism: The Dominant Clearance Pathway?

The presence of a carboxylic acid is a significant structural alert for Phase II metabolism, particularly glucuronidation.[1]

  • Acyl Glucuronidation: This is predicted to be a major metabolic route. UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes highly expressed in the liver, catalyze the conjugation of the carboxylic acid with UDP-glucuronic acid (UDPGA).[2][3] This reaction dramatically increases the molecule's water solubility, facilitating its excretion.

  • Amino Acid Conjugation: Phenylacetic acid and its derivatives are known to undergo conjugation with amino acids, such as glutamine or glycine.[4] This pathway, catalyzed by enzymes like glycine N-acyltransferase, represents another potential route for clearance.

Phase I Metabolism: Oxidative Transformations

Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, preparing the molecule for Phase II conjugation.[5][6]

  • O-Dealkylation: The ether linkage is a likely site for CYP-mediated oxidation. This reaction involves the hydroxylation of the carbon adjacent to the oxygen, leading to an unstable intermediate that spontaneously cleaves.[7] This would yield 4-hydroxyphenylacetic acid and cyanoacetaldehyde.

  • Aromatic Hydroxylation: Direct oxidation of the phenyl ring is a classic CYP-catalyzed reaction.[8] Hydroxylation is likely to occur at positions ortho or meta to the existing substituents, resulting in phenolic metabolites that can also undergo subsequent Phase II conjugation.

  • Nitrile Group Stability: The nitrile group, particularly on an aromatic system, is generally considered metabolically stable and often passes through the body unchanged.[9][10] While rare instances of nitrile hydrolysis to a carboxylic acid have been observed for specific drug classes, it is not predicted to be a significant pathway for this compound.[9][11] Release of cyanide from aromatic nitriles is not a typical metabolic observation.[10]

The following diagram illustrates the predicted major metabolic transformations.

G cluster_phase1 Phase I (CYP450s) cluster_phase2 Phase II (Transferases) parent 2-[4-(Cyanomethoxy)phenyl]acetic acid met1 Aromatic Hydroxylation Product parent->met1 Aromatic Hydroxylation met2 4-Hydroxyphenylacetic acid (via O-Dealkylation) parent->met2 O-Dealkylation met3 Acyl Glucuronide Conjugate parent->met3 UGTs met4 Amino Acid Conjugate parent->met4 N-Acyltransferases

Caption: Predicted metabolic pathways for 2-[4-(cyanomethoxy)phenyl]acetic acid.

Experimental Protocols for Metabolic Stability Assessment

To empirically determine the metabolic fate of 2-[4-(cyanomethoxy)phenyl]acetic acid, a tiered in vitro approach is recommended. We begin with a screen for Phase I metabolism using liver microsomes, followed by a more comprehensive assessment using hepatocytes, which captures both Phase I and Phase II activities.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to evaluate a compound's susceptibility to Phase I enzymes, particularly CYPs.[12][13] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.[14]

Objective: To determine the in vitro intrinsic clearance (CLint) driven by Phase I metabolism.

Experimental Workflow Diagram:

workflow1 start Start: Prepare Reagents prep 1. Pre-warm microsomes, buffer, & NADPH 2. Prepare compound stock solution start->prep incubate Incubate at 37°C prep->incubate sample Sample at t = 0, 5, 15, 30, 45 min incubate->sample quench Quench with cold Acetonitrile + Internal Standard sample->quench process Centrifuge to pellet protein quench->process analyze Analyze supernatant via LC-MS/MS process->analyze data Calculate t½ and CLint analyze->data end End data->end

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-[4-(cyanomethoxy)phenyl]acetic acid in DMSO.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare the NADPH regenerating system (Cofactor solution) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[12][15]

    • Add the test compound from the stock solution to the microsome suspension. The final concentration should be low (e.g., 1 µM) to be under Michaelis-Menten kinetic conditions (Km), and the final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.[15]

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding the pre-warmed Cofactor solution. The "minus cofactor" control wells receive buffer only.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the cold quenching solution.[12] The T=0 sample is taken immediately after adding the cofactor.

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

ParameterRecommended ValueSource
Test SystemPooled Human Liver Microsomes (HLM)[15]
Test Compound Conc.1 µM
Microsome Conc.0.5 mg/mL[15]
Time Points0, 5, 15, 30, 45 minutes
CofactorNADPH Regenerating System (1 mM)[12]
Positive ControlsVerapamil (High Clearance), Diazepam (Low Clearance)[15]
Analysis MethodLC-MS/MS[15]
Table 1: Typical parameters for a liver microsomal stability assay.
Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more physiologically relevant model that incorporates both Phase I and Phase II metabolic pathways, as well as cellular uptake processes.[16][17] It is considered a gold standard for in vitro clearance prediction.

Objective: To determine the overall CLint from the combined action of all hepatic enzymes and to predict in vivo hepatic clearance.

Experimental Workflow Diagram:

workflow2 start Start: Prepare Hepatocytes prep 1. Thaw & culture cryopreserved hepatocytes 2. Prepare compound in incubation medium start->prep incubate Incubate hepatocyte suspension with compound at 37°C prep->incubate sample Sample at t = 0, 15, 30, 60, 120 min incubate->sample quench Quench with cold Acetonitrile + Internal Standard sample->quench process Centrifuge to pellet cell debris quench->process analyze Analyze supernatant via LC-MS/MS process->analyze data Calculate t½ and CLint analyze->data end End data->end

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Step-by-Step Protocol:

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes (e.g., human, rat) according to the supplier's protocol.

    • Perform a cell count and assess viability (e.g., via Trypan Blue exclusion); viability should be >80%.

    • Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.[18]

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Prepare the test compound in incubation medium and add it to the cells. The final concentration is typically 1 µM.

    • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking to keep cells in suspension.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to a plate containing cold acetonitrile with an internal standard to terminate the reaction and lyse the cells.[16][18]

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the parent compound.

  • Data Analysis:

    • As with the microsomal assay, determine the half-life (t½) from the disappearance curve of the parent compound.

    • Calculate intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Cell Number)

Data Interpretation and In Vitro-In Vivo Extrapolation (IVIVE)

The data from these assays allow for the classification of the compound's metabolic stability and the prediction of its in vivo behavior.

SpeciesAssay TypeHalf-Life (t½, min)Intrinsic Clearance (CLint)Predicted In Vivo Clearance
HumanMicrosomes> 45< 15 µL/min/mgLow
HumanHepatocytes3530 µL/min/10^6 cellsModerate
RatMicrosomes2545 µL/min/mgModerate
RatHepatocytes1580 µL/min/10^6 cellsHigh
Table 2: Example data output for a hypothetical compound. Values are illustrative.

Interpretation:

  • Microsomes vs. Hepatocytes: A significantly faster clearance in hepatocytes compared to microsomes strongly suggests a major contribution from Phase II metabolism (e.g., glucuronidation) or that cellular uptake is a rate-limiting step.

  • Species Differences: Comparing data from human and preclinical species (e.g., rat) is essential for selecting the appropriate animal models for further pharmacokinetic studies.[12][19]

  • IVIVE: The in vitro CLint value from the hepatocyte assay can be scaled to predict in vivo hepatic blood clearance (CLh) using models like the "well-stirred" model, which incorporates factors like liver blood flow and protein binding.[18][19] This prediction is a critical input for estimating human dose and bioavailability.

Conclusion

The metabolic stability of 2-[4-(cyanomethoxy)phenyl]acetic acid is likely governed by a combination of Phase I and Phase II pathways. The carboxylic acid moiety makes it a strong candidate for rapid clearance via glucuronidation, which can be effectively assessed using a hepatocyte stability assay. Concurrently, CYP-mediated O-dealkylation and aromatic hydroxylation represent probable Phase I metabolic routes that can be initially screened with a liver microsomal assay. The nitrile group is predicted to be largely stable. By employing the robust, tiered experimental approach detailed in this guide, researchers can generate critical data to understand this compound's pharmacokinetic profile, enabling informed decisions in the drug development process.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Cyprotex. Hepatocyte Stability. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Peter, J. K., Kumar, A., Yadav, A. K., Singh, R., & Mehta, P. K. (2024). Nitrile biotransformation enzymes and their significant industrial products. In The Chemistry of Nitriles. Nova Science Publishers, Inc. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Martínková, L., et al. Biotransformation by enzymes of the nitrile metabolism. [Link]

  • Zeng, J., et al. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. The Journal of Pharmacology and Experimental Therapeutics, 368(2), 211-221. [Link]

  • Chalmers University of Technology. (2015). Miniaturization of two high throughput metabolic stability assays in early drug discovery. [Link]

  • Small Molecule Pathway Database. (2013). Phenylacetate Metabolism. [Link]

  • Liu, D., et al. (2021). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Applied Microbiology and Biotechnology, 105(1), 5-16. [Link]

  • bioRxiv. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • bioRxiv. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. [Link]

  • Czerwinski, M. Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link]

  • Mackenzie, P. I., et al. (2019). The UDP-Glycosyltransferase (UGT) Superfamily: New Members, New Functions, and Novel Paradigms. Physiological Reviews, 99(2), 1153-1222. [Link]

  • Tournel, G., et al. (2014). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8, 353. [Link]

  • D'Arrigo, G., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8793. [Link]

  • Shaik, S., et al. (2010). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Drug Design and Discovery in Alzheimer's Disease. Royal Society of Chemistry. [Link]

  • MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

  • Al-Hadiya, Z. H. (2023). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 28(14), 5364. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Esterification of 2-[4-(Cyanomethoxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the esterification of the carboxyl group of 2-[4-(cyanomethoxy)phenyl]acetic acid, a key intermediate in the synthesis of various pharmaceuticals. We present and compare two primary, field-proven methodologies: the classic Fischer-Speier Esterification for simple alkyl esters and the versatile Steglich Esterification for more complex or sterically hindered alcohols. Each section includes an in-depth discussion of the reaction mechanism, a step-by-step experimental protocol, and a critical analysis of the method's advantages and limitations. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the synthesis of 2-[4-(cyanomethoxy)phenyl]acetic acid esters.

Introduction

2-[4-(Cyanomethoxy)phenyl]acetic acid is a crucial building block in medicinal chemistry. Its ester derivatives are precursors to a range of active pharmaceutical ingredients (APIs). The targeted esterification of its carboxyl group is a fundamental transformation that requires careful selection of methodology to ensure high yield, purity, and compatibility with other functional groups, namely the cyanomethoxy moiety. The choice of esterification method is dictated by the nature of the alcohol, the desired scale of the reaction, and the lability of the starting material. This guide provides detailed protocols for two of the most effective and widely applicable methods.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is particularly well-suited for the synthesis of simple, non-sterically hindered esters (e.g., methyl, ethyl) where the alcohol can be used in large excess to drive the reaction equilibrium towards the product.[1][2]

Causality and Mechanistic Insights

The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (typically H₂SO₄ or HCl), which enhances the electrophilicity of the carbonyl carbon.[2] The alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. The reaction is reversible, and the presence of water can hydrolyze the ester back to the starting materials.[3] Therefore, using the alcohol as the solvent or employing a dehydrating agent is crucial for achieving high yields.[1][3]

Detailed Experimental Protocol: Synthesis of Methyl 2-[4-(cyanomethoxy)phenyl]acetate

Materials:

  • 2-[4-(Cyanomethoxy)phenyl]acetic acid (1.0 eq)

  • Methanol (Anhydrous, as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-[4-(cyanomethoxy)phenyl]acetic acid (e.g., 5.0 g, 26.1 mmol).

  • Reagent Addition: Add anhydrous methanol (e.g., 100 mL) to dissolve the starting material. Slowly and cautiously, add concentrated sulfuric acid (e.g., 0.25 mL) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (100 mL).

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst.[4]

    • Wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.[4]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure methyl 2-[4-(cyanomethoxy)phenyl]acetate.

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming ester bonds, particularly useful for substrates that are sensitive to acidic conditions or for coupling sterically hindered alcohols.[5][6][7] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[6][8]

Causality and Mechanistic Insights

The reaction is initiated by the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate.[5][9] DMAP, being a more potent nucleophile than the alcohol, then attacks this intermediate to form a highly electrophilic N-acylpyridinium species.[5][10][11] This "active ester" readily undergoes nucleophilic attack by the alcohol to form the desired ester, regenerating the DMAP catalyst.[5] The thermodynamic driving force for the reaction is the formation of the highly stable N,N'-dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be removed by filtration.[12][13]

Detailed Experimental Protocol: Synthesis of Isopropyl 2-[4-(cyanomethoxy)phenyl]acetate

Materials:

  • 2-[4-(Cyanomethoxy)phenyl]acetic acid (1.0 eq)

  • Isopropanol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-[4-(cyanomethoxy)phenyl]acetic acid (e.g., 5.0 g, 26.1 mmol), isopropanol (2.4 mL, 31.3 mmol), and DMAP (0.32 g, 2.6 mmol) in anhydrous DCM (100 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve DCC (5.9 g, 28.7 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.[13] Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.[12][14]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 50 mL) to remove any remaining DMAP and unreacted DCC.[14]

    • Wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure isopropyl 2-[4-(cyanomethoxy)phenyl]acetate.

Comparative Analysis of Esterification Methods

ParameterFischer-Speier EsterificationSteglich Esterification
Reaction Conditions Acidic (H₂SO₄), RefluxMild, Neutral (0°C to RT)
Substrate Scope Best for simple, primary alcoholsWide scope, including sterically hindered and acid-labile alcohols[5][6]
Reagents Inexpensive (Alcohol, H₂SO₄)More expensive (DCC/EDC, DMAP)
Work-up Neutralization wash requiredFiltration of DCU, acid wash for DMAP removal[12]
Byproducts WaterDicyclohexylurea (DCU)
Key Advantage Cost-effective for simple estersHigh versatility and mild conditions
Key Disadvantage Harsh conditions, not suitable for sensitive substratesDCU removal can be challenging, DCC is an allergen[13][15]

Visualizing the Workflow and Mechanism

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis, work-up, and purification of esters.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Assemble Glassware (Flask, Condenser) B 2. Add Reactants (Carboxylic Acid, Alcohol) A->B C 3. Add Catalyst/Reagents (H₂SO₄ or DCC/DMAP) B->C D 4. Heat/Stir (Reflux or RT) C->D E 5. Monitor Progress (TLC) D->E F 6. Quench/Filter (Remove Catalyst/Byproducts) E->F G 7. Liquid-Liquid Extraction (Wash with aq. solutions) F->G H 8. Dry & Concentrate (Anhydrous Salt & Rotovap) G->H I 9. Column Chromatography or Recrystallization H->I J 10. Characterization (NMR, MS, IR) I->J

Caption: General workflow for ester synthesis and purification.

Mechanism of Steglich Esterification

This diagram illustrates the key steps in the DCC/DMAP-mediated Steglich esterification.

G Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Ion (Active Ester) O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU Forms DMAP DMAP DMAP->N_Acylpyridinium Ester R-COOR' (Ester Product) N_Acylpyridinium->Ester + R'-OH Alcohol R'-OH (Alcohol) Alcohol->Ester DMAP_regen DMAP (Regenerated) Ester->DMAP_regen Regenerates

Sources

Preparation of pharmaceutical intermediates using 2-[4-(Cyanomethoxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-[4-(Cyanomethoxy)phenyl]acetic Acid in Pharmaceutical Synthesis

Executive Summary

2-[4-(Cyanomethoxy)phenyl]acetic acid (CAS 131669-70-2) serves as a high-value bifunctional building block in the synthesis of complex pharmaceutical ingredients. Its structure features a phenylacetic acid core functionalized with a para-cyanomethoxy group. This unique substitution pattern allows it to act as a robust precursor for [4-(2-aminoethoxy)phenyl]acetic acid derivatives—a pharmacophore motif critical in Beta-3 adrenergic receptor agonists (e.g., Mirabegron analogs), Selective Estrogen Receptor Modulators (SERMs), and various GPCR ligands.

This application note details the strategic protocols for transforming this intermediate into two primary scaffolds: the aminoethyl ether (via reduction) and the carboxymethyl ether (via hydrolysis). We address the chemoselectivity challenges inherent in reducing a nitrile in the presence of a carboxylic acid and provide a validated workflow for high-purity isolation.

Chemical Profile & Strategic Value

PropertySpecification
Chemical Name 2-[4-(Cyanomethoxy)phenyl]acetic acid
CAS Number 131669-70-2 (alt. 1019446-81-1)
Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Key Functionality 1.[1][2][3][4][5][6][7][8][9] Carboxylic Acid: Handle for amide coupling or esterification.2. Nitrile (Cyanomethoxy): Masked form of aminoethyl ether or carboxymethyl ether.
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.

Strategic Advantage: The cyanomethoxy group (-OCH₂CN) is significantly more stable than the corresponding primary amine or aldehyde during early-stage synthesis. It withstands acidic conditions and many oxidative protocols, allowing the phenylacetic acid moiety to be coupled (e.g., to a heterocycle) before the nitrile is unmasked.

Application Logic: The Divergent Pathways

The utility of this compound lies in its ability to diverge into two distinct chemical classes. The decision tree below illustrates the primary synthetic workflows.

ReactionPathways Start Starting Material 2-[4-(Cyanomethoxy)phenyl]acetic acid Ester Intermediate A Methyl Ester Protection Start->Ester MeOH, H2SO4 (Reflux) Path2 Pathway 2: Nitrile Hydrolysis Start->Path2 Aq. NaOH (Direct Hydrolysis) Path1 Pathway 1: Nitrile Reduction Ester->Path1 BH3-THF or H2/Raney Ni Product1 Target Scaffold 1 [4-(2-Aminoethoxy)phenyl]acetic acid (Linker for GPCR Ligands) Path1->Product1 1. Reduction 2. Ester Hydrolysis Product2 Target Scaffold 2 [4-(Carboxymethoxy)phenyl]acetic acid (Dicarboxylic Acid Linker) Path2->Product2 Acidification

Figure 1: Divergent synthetic pathways for CAS 131669-70-2. Pathway 1 is the primary route for pharmaceutical amine synthesis.

Detailed Protocols

Protocol A: Synthesis of [4-(2-Aminoethoxy)phenyl]acetic Acid (The "Amine Linker")

Target Application: Synthesis of phenoxyethyl-amine derivatives (e.g., Mirabegron-type impurities or analogs).

Challenge: Direct reduction of the nitrile using Lithium Aluminum Hydride (LAH) or Borane can lead to competitive reduction of the carboxylic acid to an alcohol. Solution: A stepwise approach protecting the acid as an ester, followed by selective nitrile reduction.

Step 1: Esterification

  • Dissolve 10.0 g (52.3 mmol) of 2-[4-(Cyanomethoxy)phenyl]acetic acid in 100 mL of dry Methanol.

  • Add 0.5 mL concentrated H₂SO₄ (catalytic).

  • Reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the acid spot disappears.

  • Concentrate in vacuo. Redissolve in EtOAc (150 mL), wash with sat. NaHCO₃ and brine.

  • Dry over Na₂SO₄ and concentrate to yield the Methyl ester intermediate .

    • Yield Expectation: >95%

Step 2: Selective Nitrile Reduction (Catalytic Hydrogenation Method) Note: This method is preferred over Borane-THF for scalability and safety.

  • Charge a hydrogenation vessel with the Methyl ester intermediate (10.0 g) dissolved in Methanolic Ammonia (7N, 100 mL).

  • Add Raney Nickel (approx. 2.0 g, washed with MeOH).

  • Pressurize to 50 psi H₂ and stir at room temperature for 12–18 hours.

  • Critical Control Point: Monitor the disappearance of the nitrile peak (~2250 cm⁻¹) via IR or reaction completion by HPLC.

  • Filter catalyst through Celite (Caution: Raney Ni is pyrophoric).

  • Concentrate filtrate to obtain Methyl 2-[4-(2-aminoethoxy)phenyl]acetate .

Step 3: Final Hydrolysis (Optional) If the free acid is required:

  • Dissolve the amino-ester in THF/Water (1:1).

  • Add LiOH (2.0 equiv) and stir at 0°C to RT for 2 hours.

  • Neutralize carefully with 1N HCl to pH 7.0 to precipitate the zwitterionic amino acid.

Protocol B: Synthesis of [4-(Carboxymethoxy)phenyl]acetic Acid (The "Di-Acid Linker")

Target Application: Synthesis of PROTAC linkers or solubility-enhancing moieties.

  • Suspend 5.0 g of starting material in 50 mL of 10% aqueous NaOH.

  • Heat to reflux (100°C) for 6 hours. The nitrile hydrolyzes to the carboxylate with evolution of ammonia.

  • Cool to room temperature.

  • Acidify with concentrated HCl to pH 1–2.

  • The product, [4-(carboxymethoxy)phenyl]acetic acid , will precipitate as a white solid.

  • Filter, wash with cold water, and dry.

    • Purity: Typically >98% by HPLC.

Comparative Analysis of Reduction Methods

When converting the cyanomethoxy group to the aminoethoxy group, the choice of reducing agent impacts yield and impurity profiles.

MethodReagentYieldSelectivityNotes
Catalytic Hydrogenation H₂ / Raney Ni / NH₃85-92%HighRecommended. Ammonia prevents secondary amine formation.
Borane Reduction BH₃·THF70-80%ModerateRequires ester protection first. Risk of reducing ester to alcohol if uncontrolled.
Hydride Reduction LiAlH₄60-75%LowReduces both Nitrile and Ester/Acid to Alcohols. Only use if the target is the Amino-Alcohol.

References & Grounding

  • Cyanomethoxy Reduction in Calixarenes:

    • Context: Validates the reduction of cyanomethoxy groups to aminoethoxy groups using hydride donors and hydrogenation, confirming the stability of the ether linkage during reduction.

    • Source: RSC Advances, 2016. "Synthesis, structure and conformational mobility of tetra-substituted cyanomethoxy p-tert-butylcalix[4]arenes."

  • General Phenylacetic Acid Synthesis:

    • Context: Provides standard protocols for handling phenylacetic acid derivatives, including esterification and hydrolysis workups.

    • Source: BenchChem Application Guide. "Synthesis of Functionalized Phenylacetic Acids."

  • Intermediate Classification:

    • Context: Identifies the compound as a versatile small molecule scaffold for research and API synthesis.

    • Source: CymitQuimica Building Blocks.

  • Related Pharmaceutical Chemistry (Mirabegron Context):

    • Context: While not the direct precursor, the chemistry parallels the synthesis of Mirabegron impurities involving phenoxy-alkyl-amine chains.

    • Source: International Research Journal on Advanced Engineering and Management (IRJAEM). "Synthesis and Characterization of Chiral Impurities of Mirabegron."

Sources

Troubleshooting & Optimization

Resolving solubility issues of 2-[4-(Cyanomethoxy)phenyl]acetic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility difficulties with 2-[4-(Cyanomethoxy)phenyl]acetic acid because this molecule behaves as a hydrophobic weak acid .[1][2][3] Its solubility is strictly pH-dependent.[1][2][3]

In its free acid form (supplied as a dry powder), it is protonated and poorly soluble in water.[2][3] To achieve high aqueous concentrations (e.g., for stock solutions or bioassays), you must drive the equilibrium toward the ionized (carboxylate) form or utilize a co-solvent system.[1][2][3]

This guide provides a validated, step-by-step protocol to solubilize this compound without compromising the integrity of the sensitive cyanomethoxy (-OCH₂CN) group.[1][3]

Module 1: The Mechanism of Insolubility[2][3]

To solve the problem, we must understand the "Why."[2][3]

  • The Acidic Moiety (-COOH): This compound is a phenylacetic acid derivative.[1][2][3][4] The pKa is estimated to be approximately 3.8 – 4.1 .[2][3]

    • At pH < 4.0:[2][3] The molecule is protonated (neutral).[1][2][3] It is hydrophobic and precipitates.[2][3]

    • At pH > 5.5:[2][3][5] The molecule is deprotonated (anionic).[1][2][3] It becomes highly water-soluble.[1][2][3]

  • The Lipophilic Core: The phenyl ring and the cyanomethoxy tail add lipophilicity.[2][3] Without ionization, the water lattice cannot accommodate the non-polar surface area.[2][3]

  • The Stability Risk: The nitrile (-CN) group is susceptible to hydrolysis under extreme basic conditions (pH > 12) or high heat, converting to an amide and eventually a carboxylic acid.[1][2][3] Avoid boiling in strong base.

Module 2: Solubilization Decision Tree

Use this logic flow to determine the correct protocol for your specific application.

Solubility_Workflow Start START: Dry Powder AppType Select Application Start->AppType StockSol Stock Solution Required? AppType->StockSol DMSO Protocol A: Organic Stock (DMSO/Ethanol) StockSol->DMSO Yes (High Conc.) AqStock Protocol B: Aqueous Stock (Salt Formation) StockSol->AqStock No (Direct Aqueous) Dilution Dilute into Buffer/Media DMSO->Dilution Precip Check for Precipitation Dilution->Precip BaseAdd Add 1.05 eq. NaOH/NaHCO3 Precip->BaseAdd If Cloudy AqStock->BaseAdd Final Ready for Assay BaseAdd->Final Clear Solution

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.

Module 3: Validated Protocols

Protocol A: The "DMSO Stock" Method (Recommended)

Best for: High-throughput screening, small volume spikes, and long-term storage.[1][2][3]

The Science: DMSO (Dimethyl sulfoxide) disrupts the crystal lattice of the solid acid effectively.[2][3] However, "Dilution Shock" occurs when this stock hits water, as the logP of the compound forces it out of solution if the pH is too low.[2][3]

  • Preparation: Dissolve the powder in 100% anhydrous DMSO to a concentration of 10–50 mM .

    • Visual Check: Solution should be crystal clear.

  • Storage: Aliquot and store at -20°C. (Avoid repeated freeze-thaw cycles to prevent moisture absorption).

  • Dilution (The Critical Step):

    • Prepare your aqueous buffer (e.g., PBS or Media).[1][2][3] Ensure Buffer pH is ≥ 7.4.

    • Add the DMSO stock slowly to the vortexing buffer.[2][3]

    • Troubleshooting: If a white cloud forms, your buffer capacity is too low to handle the acidity of the compound, or the final concentration exceeds the solubility limit.[2][3] Raise the pH to 8.0.

Protocol B: The "Salt Formation" Method (Aqueous Only)

Best for: Animal studies (in vivo) or assays sensitive to DMSO.[1][2][3]

The Science: We chemically convert the insoluble acid into its sodium salt in situ.[2][3]

  • Calculation: Calculate the moles of compound.

  • Base Addition: Add 1.05 equivalents of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).

    • Why 1.05 eq? A slight excess ensures complete deprotonation without creating a harsh alkaline environment that damages the nitrile.[2][3]

  • Solubilization: Add water dropwise with vortexing.

    • Note: If using NaHCO₃, CO₂ gas will evolve.[2][3][6][7] Allow it to off-gas.[1][2][3]

  • Back-Titration: Once dissolved, check pH. If > 8.5, carefully adjust back to pH 7.4 using dilute HCl, stopping immediately if cloudiness reappears.[2][3]

Module 4: Troubleshooting & FAQs

Common Solubility Issues Matrix
SymptomProbable CauseCorrective Action
Cloudiness upon adding DMSO stock to PBS "Dilution Shock" (pH Crash).[1][2][3] The acidic compound lowered the PBS pH below the pKa (~4.0).[1][2][3]Check pH of the cloudy mix.[2][3] If < 6.0, add small volume of 1N NaOH until clear.[2][3]
Precipitate forms after 24h in fridge Temperature-dependent solubility. Solubility decreases as T decreases.[1][2][3]Re-warm to 37°C. If it re-dissolves, store at RT or lower the concentration.
Yellow discoloration over time Nitrile Hydrolysis. High pH (>10) or contaminants caused degradation.[1][2][3]Discard. Prepare fresh. Ensure pH is kept neutral (7.0–8.0).
Cells dying in vehicle control DMSO Toxicity. Ensure final DMSO concentration is < 0.5% (v/v).[1][2][3] Use Protocol B (Salt Formation).[1][2][3]
Frequently Asked Questions

Q: Can I use ethanol instead of DMSO? A: Yes, but ethanol is more volatile and has a lower dielectric constant than DMSO.[2][3] It may require a lower stock concentration.[2][3] Ensure your assay tolerates ethanol.[2][3]

Q: Is the cyanomethoxy group stable in cell culture media? A: Yes. At physiological pH (7.[1][2][3]4) and 37°C, the ether linkage and nitrile are stable for standard incubation times (24-72 hours).[1][2][3] Avoid autoclaving the compound.[2][3]

Q: Why not just buy the salt form? A: Commercial vendors often supply the free acid because it is more chemically stable on the shelf (less hygroscopic) than the salt form.[2][3] You are essentially performing the final manufacturing step (salting) in your lab.[1][2][3]

References

  • Yalkowsky, S. H., & He, Y. (2003).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Provides foundational data on the relationship between melting point, logP, and solubility for benzene derivatives).

  • Serjeant, E. P., & Dempsey, B. (1979).[1][2][3][8] Ionization Constants of Organic Acids in Solution. IUPAC Chemical Data Series No. 23. (Authoritative source for pKa prediction of phenylacetic acid derivatives).[1][2][3]

  • Di, L., & Kerns, E. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3] (Defines the "Dilution Shock" phenomenon in drug discovery).[1][2][3]

  • PubChem. (n.d.).[1][2][3] Phenylacetic Acid Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link] (Used as the structural anchor for pKa and solubility extrapolation).[1][2][3]

Sources

Troubleshooting low purity in 2-[4-(Cyanomethoxy)phenyl]acetic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(cyanomethoxy)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its production, with a focus on achieving high purity.

Introduction

2-[4-(Cyanomethoxy)phenyl]acetic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, commonly achieved via a Williamson ether synthesis, can present challenges related to purity. This guide provides a structured approach to troubleshooting these issues, grounded in chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of 2-[4-(cyanomethoxy)phenyl]acetic acid.

Why is the yield of my reaction low and the product impure?

A low yield accompanied by impurities often points to suboptimal reaction conditions or incomplete conversion of starting materials. The primary synthesis route involves the reaction of 4-hydroxyphenylacetic acid with chloroacetonitrile under basic conditions.

Possible Causes and Solutions:

  • Incomplete Deprotonation of 4-Hydroxyphenylacetic Acid: The reaction requires the formation of a phenoxide ion to act as a nucleophile. If the base is not strong enough or used in insufficient quantity, the starting material will not be fully activated, leading to a significant amount of unreacted 4-hydroxyphenylacetic acid in your crude product.

    • Recommendation: Ensure at least two equivalents of a suitable base (e.g., NaOH, KOH) are used. The first equivalent neutralizes the carboxylic acid, and the second deprotonates the phenolic hydroxyl group. The pH of the reaction mixture should be maintained above 11.[1]

  • Reaction Temperature is Too Low: Like many organic reactions, the rate of this Williamson ether synthesis is temperature-dependent. Insufficient heat can lead to an incomplete reaction within a practical timeframe.

    • Recommendation: The reaction is typically refluxed to ensure it proceeds to completion. A temperature of around 90°C for several hours is a good starting point.[1]

  • Side Reactions: While the Williamson ether synthesis is generally robust, side reactions can occur, consuming starting materials and generating impurities. A potential side reaction is the hydrolysis of the nitrile group in chloroacetonitrile under strongly basic conditions, especially at elevated temperatures.

    • Recommendation: Add the chloroacetonitrile to the reaction mixture in a controlled manner (e.g., dropwise) to minimize its concentration at any given time, which can help reduce the rate of potential side reactions.

What are the common impurities I should look for and how can I remove them?

Identifying the impurities present in your product is the first step toward effective purification.

Common Impurities:

  • Unreacted 4-Hydroxyphenylacetic Acid: This is a very common impurity, especially if the reaction has not gone to completion.

  • 2-[4-(Carboxymethoxy)phenyl]acetic acid: This impurity arises from the hydrolysis of the nitrile group of the desired product to a carboxylic acid. This can occur during the reaction if conditions are too harsh (e.g., prolonged heating in strong base) or during an acidic workup.

  • Dimeric Impurities: Self-condensation of 4-hydroxyphenylacetic acid or other side reactions could potentially lead to the formation of dimeric species, although this is less common under controlled conditions.

Analytical Techniques for Impurity Identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the components of your crude product. By comparing the retention times with authentic standards of the starting material and potential byproducts, you can identify and quantify the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide valuable information about the structure of impurities. For example, the absence of the characteristic singlet for the cyanomethoxy group (-O-CH₂-CN) and the appearance of a new singlet for a carboxymethoxy group (-O-CH₂-COOH) would indicate hydrolysis. The presence of unreacted starting material would be indicated by its characteristic aromatic proton signals.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying 2-[4-(cyanomethoxy)phenyl]acetic acid. The choice of solvent is critical.

Solvent SystemRationale
Water The product has some solubility in hot water and is much less soluble in cold water, making it a good candidate for recrystallization. Unreacted 4-hydroxyphenylacetic acid is also soluble in hot water, but careful cooling can lead to the selective crystallization of the desired product.
Toluene/Heptane A mixed solvent system can be effective. The product is dissolved in a minimal amount of hot toluene, and heptane is added until the solution becomes turbid. Upon cooling, the product should crystallize out.
Ethanol/Water Similar to the toluene/heptane system, dissolving the crude product in hot ethanol and adding water can induce crystallization.
  • Acid-Base Extraction: This technique can be used to remove acidic or basic impurities. To remove unreacted 4-hydroxyphenylacetic acid, the crude product can be dissolved in an organic solvent and washed with a dilute sodium bicarbonate solution. The desired product, being a carboxylic acid, will also be extracted into the aqueous layer. The aqueous layer can then be acidified to precipitate the purified product. However, this method may not effectively remove the dicarboxylic acid impurity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction?

A pH of around 11 or higher is recommended to ensure complete deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid, which is crucial for the reaction to proceed.[1]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid products are protonated and move up the plate. The disappearance of the 4-hydroxyphenylacetic acid spot and the appearance of a new, less polar product spot indicate the reaction is progressing.

Q3: My purified product is still showing a broad melting point. What should I do?

A broad melting point is a classic indicator of an impure compound. If you have already attempted recrystallization, consider the following:

  • Try a different solvent system for recrystallization. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities will either be very soluble or insoluble at all temperatures.

  • Perform a second recrystallization. Sometimes a single recrystallization is not sufficient to remove all impurities.

  • Consider column chromatography. If recrystallization fails, silica gel column chromatography using a gradient of ethyl acetate in hexanes (with 1% acetic acid) can be a more effective, albeit more labor-intensive, purification method.

Q4: Can the nitrile group be hydrolyzed during the reaction?

Yes, under strongly basic conditions and elevated temperatures, the cyanomethoxy group is susceptible to hydrolysis, first to an amide and then to a carboxylic acid.[2] To minimize this, it is important to use the minimum necessary reaction time and temperature. Controlled addition of chloroacetonitrile can also help.

Visualizing the Process

Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_reactants Reactants cluster_products Products & Impurities A 4-Hydroxyphenylacetic Acid C 2-[4-(Cyanomethoxy)phenyl]acetic acid (Desired Product) A->C Williamson Ether Synthesis (Base, Heat) D Unreacted Starting Material A->D Incomplete Reaction B Chloroacetonitrile B->C E 2-[4-(Carboxymethoxy)phenyl]acetic acid (Hydrolysis Byproduct) C->E Hydrolysis (Excess Base/Heat)

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow

troubleshooting_workflow start Low Purity Observed analyze_crude Analyze Crude Product (HPLC, NMR) start->analyze_crude check_reaction Review Reaction Conditions (Base, Temp, Time) identify_impurities Identify Major Impurities analyze_crude->identify_impurities unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm hydrolysis_product Hydrolysis Product? unreacted_sm->hydrolysis_product No optimize_reaction Optimize Reaction: - Increase base/temp - Increase reaction time unreacted_sm->optimize_reaction Yes optimize_workup Optimize Workup: - Milder conditions - Shorter time hydrolysis_product->optimize_workup Yes purify Select Purification Strategy hydrolysis_product->purify No optimize_reaction->start optimize_workup->start recrystallize Recrystallization (Test solvent systems) purify->recrystallize chromatography Column Chromatography purify->chromatography end High Purity Product recrystallize->end chromatography->end

Caption: A logical workflow for troubleshooting purity issues.

References

  • Organic Syntheses Procedure. (n.d.). phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Organic Syntheses Procedure. (n.d.). p. 436. Retrieved from [Link]

  • Pathak, S., et al. (n.d.).
  • Fu, J.-D., & Wen, Y.-H. (2011). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2622. [Link]

  • Kim, D. H., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][4]-thiazepin-3(2H)-one. Journal of the Korean Chemical Society, 47(4), 353-358.

  • Inventiva Pharma. (n.d.).
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1837. [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • ResearchGate. (n.d.). Hydration and hydrolysis reactions of cyanamides.
  • Google Patents. (n.d.). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • PubMed. (2001). The hydroxide-assisted hydrolysis of cyanogen chloride in aqueous solution. Environmental science & technology, 35(6), 1215-1219. [Link]

  • Organic Syntheses Procedure. (n.d.). 9. Retrieved from [Link]

  • Science of Synthesis. (n.d.). C—CN Bond-Forming Reactions.
  • Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid.
  • Scribd. (n.d.). Phenylacetic Acid From Benzyl Cyanide. Retrieved from [Link]

Sources

Technical Support Center: Manufacturing 2-[4-(Cyanomethoxy)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-[4-(cyanomethoxy)phenyl]acetic acid. Our goal is to provide in-depth, field-proven insights into the common challenges encountered during its manufacture, moving beyond simple procedural steps to explain the underlying chemical principles. This guide is structured to help you anticipate, troubleshoot, and resolve issues, ensuring the integrity and efficiency of your synthesis.

The Synthetic Landscape: A Probable Route and Its Pressure Points

The industrial synthesis of 2-[4-(cyanomethoxy)phenyl]acetic acid most logically proceeds via a two-step route starting from an ester of 4-hydroxyphenylacetic acid. This approach protects the carboxylic acid functionality, which could otherwise interfere with the key etherification step.

The likely synthetic pathway is as follows:

  • Williamson Ether Synthesis: O-alkylation of an alkyl 4-hydroxyphenylacetate with chloroacetonitrile or bromoacetonitrile.

  • Saponification: Hydrolysis of the resulting alkyl 2-[4-(cyanomethoxy)phenyl]acetate to the final carboxylic acid.

This guide will focus on the scale-up challenges associated with this pathway, as it presents several critical control points that can significantly impact yield, purity, and process efficiency.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification 4-Hydroxyphenylacetate 4-Hydroxyphenylacetate Alkylated_Ester Alkyl 2-[4-(cyanomethoxy)phenyl]acetate 4-Hydroxyphenylacetate->Alkylated_Ester   + Chloroacetonitrile   Base, Solvent Final_Product 2-[4-(Cyanomethoxy)phenyl]acetic acid Alkylated_Ester->Final_Product   1. Base (e.g., NaOH)   2. Acid Work-up

Caption: A probable two-step synthetic route to 2-[4-(cyanomethoxy)phenyl]acetic acid.

Troubleshooting Guide: Williamson Ether Synthesis

This crucial C-O bond formation is often the source of significant impurity generation if not properly controlled. The phenoxide generated from the starting material is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring, leading to O-alkylation (desired) or C-alkylation (impurity).[1]

Q1: My O-alkylation reaction is sluggish and incomplete, even after prolonged reaction times. What are the likely causes?

A1: Incomplete conversion is a common scale-up challenge and typically points to three main areas:

  • Insufficient Deprotonation of the Phenol: The reaction requires the formation of the phenoxide ion to act as a nucleophile.[2] If the base used is too weak or used in insufficient stoichiometric amounts, a significant portion of the starting material will remain unreacted.

    • Troubleshooting:

      • Base Strength: Ensure your base is strong enough to fully deprotonate the phenolic hydroxyl group. For phenols, common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient. Avoid weaker bases like sodium bicarbonate (NaHCO₃).

      • Stoichiometry: Use at least one equivalent of the base. On a larger scale, it's common to use a slight excess (1.1-1.2 equivalents) to account for any potential absorption of atmospheric CO₂ or reaction with trace impurities.

      • Moisture: If using a highly reactive, moisture-sensitive base like sodium hydride (NaH), ensure your solvent and glassware are scrupulously dry. Any water will quench the base.

  • Poor Solubility: On a larger scale, reagent solubility can become a limiting factor. If the starting material, base, or the generated phenoxide salt is not sufficiently soluble in the chosen solvent, the reaction will be slow and inefficient.

    • Troubleshooting:

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more available for nucleophilic attack.[2]

      • Phase-Transfer Catalysis: If you are using a biphasic system or if solubility is a persistent issue, consider the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) to facilitate the transport of the phenoxide into the organic phase.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will lead to slow reaction kinetics.

    • Troubleshooting: Gradually increase the reaction temperature, monitoring the impurity profile by in-process control (IPC) analysis (e.g., HPLC, TLC). A typical temperature range for this type of reaction is 50-100°C.[2]

Q2: My final product is contaminated with a significant amount of an isomeric impurity. How can I identify and prevent this?

A2: The most likely isomeric impurity is the C-alkylated byproduct, where the cyanomethyl group is attached directly to the aromatic ring, ortho to the hydroxyl group.

O_vs_C_Alkylation cluster_main Ambident Nucleophile Reactivity cluster_O O-Alkylation (Desired) cluster_C C-Alkylation (Impurity) Phenoxide Phenoxide Intermediate O_Product 2-[4-(Cyanomethoxy)phenyl]acetate Phenoxide->O_Product Kinetic Control (Softer Conditions) C_Product 2-[3-(Cyanomethyl)-4-hydroxyphenyl]acetate Phenoxide->C_Product Thermodynamic Control (Harsher Conditions)

Caption: Competing O- and C-alkylation pathways for the phenoxide intermediate.

The ratio of O- to C-alkylation is highly dependent on the reaction conditions:[1][2]

  • Solvent: Protic solvents (like ethanol or water) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more accessible for alkylation. Polar aprotic solvents (DMF, DMSO) favor O-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction site. Loosely associated cations (like K⁺ or Cs⁺) lead to a more "free" oxygen anion, favoring O-alkylation. More tightly coordinated cations (like Li⁺ or Na⁺) can sometimes favor C-alkylation.

  • Temperature: Higher temperatures often favor the thermodynamically more stable C-alkylated product.

Prevention Strategies:

  • Optimize Solvent: Use a polar aprotic solvent like acetonitrile or DMF.

  • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Choice of Base: Potassium carbonate is often a good choice as the potassium ion promotes O-alkylation.

Q3: I am observing the formation of a di-alkylated product. What is causing this and how can I avoid it?

A3: Di-alkylation can occur at two positions:

  • O,C-dialkylation: One cyanomethyl group on the oxygen and another on the ring.

  • Carboxylate Alkylation: The carboxylate group of the starting material (if not esterified) can be alkylated by chloroacetonitrile to form a cyanomethyl ester. This is a primary reason why starting with the ester of 4-hydroxyphenylacetic acid is advisable.

If you are starting with the ester, O,C-dialkylation is the more probable side reaction. This is typically caused by:

  • Excess Alkylating Agent: Using a large excess of chloroacetonitrile.

  • Harsh Conditions: High temperatures and prolonged reaction times can drive the reaction towards further alkylation of the aromatic ring.

Mitigation:

  • Stoichiometry: Use a controlled amount of the alkylating agent, typically 1.05 to 1.2 equivalents.

  • Controlled Addition: On a larger scale, add the chloroacetonitrile slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation event.

Parameter Typical Range Impact on Scale-Up
Base K₂CO₃, NaOHStronger bases can increase reaction rate but may also promote side reactions. K₂CO₃ is often a good balance.
Solvent Acetonitrile, DMFDMF has excellent solvating power but can be difficult to remove. Acetonitrile is often a good compromise.
Temperature 50 - 90 °CHigher temperatures increase reaction rate but can favor C-alkylation. Requires careful optimization.
Equivalents of Alkylating Agent 1.05 - 1.2A slight excess is needed to drive the reaction to completion, but a large excess can lead to di-alkylation.
Reaction Time 2 - 8 hoursMonitor by HPLC to determine the optimal time to quench the reaction and avoid byproduct formation.
Table 1: Critical Process Parameters for the Williamson Ether Synthesis Step.

Troubleshooting Guide: Saponification

The final step of hydrolyzing the ester to the carboxylic acid seems straightforward, but it holds potential pitfalls, especially concerning the stability of the cyanomethoxy group.

Q4: My yield is low after saponification, and I detect several impurities in the crude product. What could be happening?

A4: The primary challenge in this step is the potential for hydrolysis of the nitrile group in the cyanomethoxy moiety under the same basic or acidic conditions used for the ester hydrolysis.

  • Nitrile Hydrolysis: The -OCH₂CN group can be hydrolyzed under harsh basic or acidic conditions, first to an amide (-OCH₂CONH₂) and then to a carboxylic acid (-OCH₂COOH). This leads to the formation of 4-(carboxymethoxy)phenylacetic acid as a significant impurity.

  • Incomplete Saponification: Insufficient base or reaction time will leave unreacted ester in your final product.

Troubleshooting and Control:

  • Milder Conditions: Use the mildest conditions possible for the saponification. This often means using a base like lithium hydroxide (LiOH) in a THF/water mixture at or slightly above room temperature, which can be more selective for the ester over the nitrile.

  • Temperature Control: Avoid high temperatures. Saponification can often be achieved at room temperature or with gentle warming (e.g., 40-50°C).

  • Reaction Monitoring: Closely monitor the disappearance of the starting ester by HPLC. Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to hydrolytic conditions.

  • Work-up pH: During the acidic work-up to precipitate the product, avoid strongly acidic conditions for extended periods.

Troubleshooting_Workflow Start Low Yield or High Impurities in Final Product Check_Step1 Analyze Impurity Profile by HPLC/LC-MS Start->Check_Step1 Isomeric_Impurity Isomeric Impurity Present? (Likely C-Alkylated Product) Check_Step1->Isomeric_Impurity Step1_Issue Issue in Williamson Ether Synthesis Isomeric_Impurity->Step1_Issue Yes Hydrolysis_Impurity Hydrolysis Impurity Present? (e.g., -OCH₂COOH) Isomeric_Impurity->Hydrolysis_Impurity No Optimize_Step1 Optimize Step 1: - Use Polar Aprotic Solvent - Control Temperature - Use K₂CO₃ as Base Step1_Issue->Optimize_Step1 Purification Refine Purification Protocol Optimize_Step1->Purification Step2_Issue Issue in Saponification Hydrolysis_Impurity->Step2_Issue Yes Hydrolysis_Impurity->Purification No Optimize_Step2 Optimize Step 2: - Use Milder Base (e.g., LiOH) - Lower Temperature - Monitor Reaction Closely Step2_Issue->Optimize_Step2 Optimize_Step2->Purification

Caption: A decision tree for troubleshooting the synthesis of 2-[4-(cyanomethoxy)phenyl]acetic acid.

Impurity Profile and Control

A robust manufacturing process requires a thorough understanding of the potential impurity profile. For this synthesis, key impurities to monitor include:

  • Starting Materials: Unreacted alkyl 4-hydroxyphenylacetate.

  • Process-Related Impurities:

    • C-alkylated isomer: 2-[3-(Cyanomethyl)-4-hydroxyphenyl]acetic acid.

    • Di-alkylated products: O,C-dialkylated or other variations.

    • Nitrile hydrolysis byproduct: 2-[4-(Carboxymethoxy)phenyl]acetic acid.

  • Degradants: Potential degradation products from exposure to harsh pH or high temperatures.

Analytical Control:

  • A gradient High-Performance Liquid Chromatography (HPLC) method is essential for separating the desired product from these closely related impurities. A reverse-phase C18 column is typically suitable.[][4]

  • Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification of unknown impurity peaks.[]

  • Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure of the final product and to characterize any isolated impurities.[]

Frequently Asked Questions (FAQs)

Q: Can I perform a one-pot reaction, starting from 4-hydroxyphenylacetic acid without esterification? A: While theoretically possible, it is not recommended for scale-up. The free carboxylic acid will be deprotonated by the base, creating a dianion. This can lead to competitive alkylation at the carboxylate oxygen, forming a cyanomethyl ester, which would complicate the reaction and purification. Protecting the carboxylic acid as an ester is a much cleaner and more controllable approach.

Q: Chloroacetonitrile is highly toxic. Are there safer alternatives? A: Bromoacetonitrile can also be used and is sometimes more reactive, potentially allowing for lower reaction temperatures. However, it is also toxic. Other less reactive alkylating agents would likely require harsher conditions, which would promote the side reactions discussed above. When handling any haloacetonitrile, strict adherence to safety protocols, including working in a well-ventilated fume hood with appropriate personal protective equipment, is mandatory.

Q: My final product has a persistent color. How can I remove it? A: Colored impurities are often highly conjugated organic molecules formed from side reactions. Purification can be achieved by:

  • Charcoal Treatment: Treating a solution of the sodium salt of the product with activated carbon can adsorb colored impurities.

  • Recrystallization: Recrystallizing the final acid from a suitable solvent system (e.g., water, or a mixture of an organic solvent like ethyl acetate and a non-solvent like heptane) is a powerful purification technique.

Experimental Protocol: Purification of 2-[4-(Cyanomethoxy)phenyl]acetic Acid

This protocol outlines a general procedure for the purification of the crude product after the saponification and initial acidic work-up.

  • Dissolution: Dissolve the crude solid in a suitable aqueous base (e.g., 1M sodium carbonate solution) to form the sodium salt. The volume should be sufficient to fully dissolve the material.

  • Extraction of Neutral Impurities: Extract the aqueous solution with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or toluene. This will remove any unreacted ester and other non-acidic impurities. Discard the organic layer.

  • (Optional) Charcoal Treatment: If the aqueous solution is colored, add a small amount of activated carbon (e.g., 1-2% by weight of the crude product) and stir for 30-60 minutes at room temperature. Filter the mixture through a pad of celite to remove the carbon.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add a mineral acid (e.g., 2M HCl) with vigorous stirring until the pH is approximately 2-3. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Final Purity Check: Analyze the dried product by HPLC to confirm purity and by NMR to confirm its identity.

References

  • UPLC determination of genotoxic impurities in febuxostat drug substance and products. (2022). ResearchGate. [Link]

  • New preparation method of febuxostat intermediate. (n.d.). Patsnap. [Link]

  • Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD. (2024). National Center for Biotechnology Information. [Link]

  • Preparation method of febuxostat intermediate. (n.d.). Patsnap. [Link]

  • WO/2011/066803 Preparation method of intermediate of febuxostat. (2011). WIPO. [Link]

  • WO2011066803A1 - Preparation method of intermediate of febuxostat. (n.d.).
  • A validated RP-HPLC method for the estimation of febuxostat in bulk drugs. (n.d.). ResearchGate. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Febuxostat EP Impurities & USP Related Compounds. (n.d.). SynThink. [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). ACS Publications. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). National Center for Biotechnology Information. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]

  • How can I purify carboxylic acid?. (2013). ResearchGate. [Link]

  • Selective O-Alkylation Reaction Screen. (n.d.). ResearchGate. [Link]

  • Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (n.d.). MDPI. [Link]

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (n.d.). MDPI. [Link]

  • Selective O-Alkylation of the Crown Conformer of Tetra(4-hydroxyphenyl)calix[5]resorcinarene to the Corresponding Tetraalkyl Ether. (n.d.). MDPI. [Link]

  • Selective O-Alkylation of the Crown Conformer of Tetra(4-hydroxyphenyl)calix[5]resorcinarene to the Corresponding Tetraalkyl Ether. (2017). National Center for Biotechnology Information. [Link]

  • US4329497A - Method for the production of 4-hydroxyphenylacetic acid. (n.d.).
  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). National Center for Biotechnology Information. [Link]

  • Chloroacetonitrile. (2014). ResearchGate. [Link]

  • Mechanism for hydrolysis of cyanohydrin. (2021). Chemistry Stack Exchange. [Link]

  • Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. (n.d.). Royal Society of Chemistry. [Link]

  • Stability of drugs and medicines Hydrolysis. (n.d.). ResearchGate. [Link]

  • Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. (2017). National Center for Biotechnology Information. [Link]

  • EP0003825A1 - Process for the preparation of 4-hydroxyphenylacetic acid. (n.d.).
  • Degradation of p-hydroxyphenylacetic acid by photoassisted Fenton reaction. (2001). National Center for Biotechnology Information. [Link]

  • Biotransformation pathways of pharmaceuticals and personal care products (PPCPs) during acidogenesis and methanogenesis of anaer. (2024). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for 2-[4-(Cyanomethoxy)phenyl]acetic acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of 2-[4-(Cyanomethoxy)phenyl]acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind each experimental choice, offering a practical framework for developing robust, reliable, and efficient analytical methods. Our approach is grounded in the principles of the analytical lifecycle, ensuring that the developed methods are not only accurate and precise but also fit for their intended purpose, from routine quality control to complex impurity profiling.

The Foundation: Understanding the Analyte

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs every subsequent decision in the method development process. 2-[4-(Cyanomethoxy)phenyl]acetic acid is an organic molecule featuring a phenyl ring, a carboxylic acid group, and a cyanomethoxy substituent.

Key Physicochemical Properties (Estimated & Inferred):

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Structure C₁₀H₉NO₃Contains a UV-active phenyl ring, making UV detection a suitable choice.
pKa (Carboxylic Acid) ~4.0 - 4.5The compound is a weak acid.[1][2] Mobile phase pH will be critical for controlling retention and peak shape through ion suppression.
Polarity (logP) Moderately PolarThe molecule is suitable for reversed-phase chromatography, where it will interact with a non-polar stationary phase.[3][4]
UV Absorbance Expected λmax ~220-280 nmThe presence of the aromatic ring suggests strong UV absorbance, allowing for sensitive detection.[5] A diode array detector (DAD) is ideal for confirming the λmax experimentally.

This initial analysis establishes our starting point: Reversed-Phase HPLC with UV detection . The most critical parameter to control will be the mobile phase pH to ensure the carboxylic acid group is in its neutral, protonated form for consistent retention and symmetrical peak shape.[6][7]

The Method Development Workflow: A Comparative Strategy

A logical, structured workflow is essential for efficient method development. We will explore key parameters, comparing alternatives at each stage to understand their impact on the final separation.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, logP, UV λmax) Mode Select Mode: RP-HPLC Analyte->Mode Column Column Screening (C18 vs. Phenyl-Hexyl) Mode->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Aqueous Aqueous Phase (pH) pH 2.5 vs. pH 4.5 MobilePhase->Aqueous Organic Organic Modifier (ACN vs. MeOH) MobilePhase->Organic Elution Elution Mode (Isocratic vs. Gradient) Aqueous->Elution Organic->Elution FinalMethod Final Method Selection Elution->FinalMethod Validation Method Validation (ICH Q2) FinalMethod->Validation

Caption: HPLC Method Development Workflow.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

The choice of stationary phase is a powerful tool for influencing selectivity. We begin by comparing two common reversed-phase columns with distinct retention mechanisms.

  • Ascentis® C18: A classic C18 column provides robust, hydrophobic retention. It is the workhorse of reversed-phase HPLC and an excellent starting point for most separations.

  • Luna® Phenyl-Hexyl: This phase offers an alternative selectivity. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be particularly useful for separating aromatic compounds.[6]

Experimental Comparison 1: Column Screening

ParameterCondition 1: C18Condition 2: Phenyl-Hexyl
Column Ascentis® C18, 150 x 4.6 mm, 5 µmLuna® Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 30% B to 70% B in 10 min30% B to 70% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 240 nmUV at 240 nm
Temperature 35 °C35 °C

Expected Outcome: The C18 column will likely provide good retention based on the overall hydrophobicity of the molecule. The Phenyl-Hexyl column may offer slightly different retention times and potentially improved peak shape or resolution from potential impurities due to the secondary π-π interaction mechanism. For this specific analyte, both are viable, but the C18 often provides a more universally applicable starting point.

Mobile Phase Optimization: The Engine of Separation

Aqueous Phase: The Critical Role of pH

Given the analyte's acidic nature (pKa ~4.0-4.5), controlling the mobile phase pH is the most important factor for achieving reproducible retention and symmetrical peaks. The principle of ion suppression dictates that the mobile phase pH should be at least 1.5-2 units below the analyte's pKa to ensure it is in its non-ionized, neutral form.[6]

G cluster_0 Analyte is a Weak Acid (pKa ~4.2) cluster_1 Mobile Phase pH Selection cluster_2 Resulting Chromatographic Behavior pKa Analyte pKa pH_Choice pH < pKa - 2? pKa->pH_Choice Good Good Chromatography Analyte is Neutral (R-COOH) - Strong Retention - Symmetrical Peak Shape pH_Choice->Good Yes (e.g., pH 2.5) Bad Poor Chromatography Analyte is Ionized (R-COO⁻) - Poor Retention - Peak Tailing pH_Choice->Bad No (e.g., pH 5.0)

Caption: Decision Tree for Mobile Phase pH Selection.

Experimental Comparison 2: pH Effect

Using the C18 column, we compare two mobile phase pH conditions.

ParameterCondition 1: pH 2.5Condition 2: pH 4.5
Aqueous Mobile Phase (A) 0.1% Phosphoric Acid in Water20 mM Acetate Buffer
Organic Mobile Phase (B) AcetonitrileAcetonitrile
Elution Isocratic 50:50 (A:B)Isocratic 50:50 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 240 nmUV at 240 nm

Expected Outcome & Analysis:

  • At pH 2.5: The analyte will be fully protonated (non-ionized). This will result in stronger retention on the C18 column and a sharp, symmetrical peak.[7]

  • At pH 4.5: The pH is close to the analyte's pKa, meaning a significant portion of the molecules will be in the ionized (deprotonated) state. This leads to reduced retention (as the ionized form is more polar) and significant peak tailing, as the ionized and non-ionized forms interact differently with the stationary phase. This condition is unsuitable for robust quantification.

Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

ACN and MeOH are the most common organic modifiers in reversed-phase HPLC. While both primarily function to decrease mobile phase polarity and elute analytes, they can offer different selectivities.[6]

  • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength for many compounds. It acts as a π-electron acceptor.

  • Methanol (MeOH): Is a protic solvent capable of hydrogen bonding. It can provide unique selectivity, especially with polar-embedded stationary phases or when hydrogen bonding interactions are significant.

Experimental Comparison 3: Organic Modifier

Using the C18 column and the optimized pH 2.5 aqueous phase.

ParameterCondition 1: ACNCondition 2: MeOH
Aqueous Mobile Phase (A) 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Elution Isocratic 50% AcetonitrileIsocratic 60% Methanol*
Flow Rate 1.0 mL/min1.0 mL/min

*Note: The percentage of MeOH is adjusted to achieve a similar retention time to ACN for a fair comparison of peak shape and selectivity, as MeOH is a weaker solvent.

Expected Outcome: For a relatively simple molecule like 2-[4-(Cyanomethoxy)phenyl]acetic acid, both solvents will likely produce acceptable chromatography. ACN often yields sharper peaks and is the preferred starting point. However, if co-eluting impurities are present, switching to MeOH could alter the elution order and improve resolution.

Final Recommended Protocols & Performance Data

Based on the development process, we can propose two optimized methods for different analytical objectives: a rapid isocratic method for routine assay and a gradient method for comprehensive impurity analysis.

Protocol A: Rapid Isocratic QC Method

This method is designed for high-throughput analysis, such as content uniformity or routine purity checks, where speed and simplicity are key.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated Phosphoric Acid to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Set up the HPLC system with an Ascentis® C18 column (150 x 4.6 mm, 5 µm).

    • Equilibrate the column with the mobile phase mixture (50% A: 50% B) at a flow rate of 1.2 mL/min for at least 15 minutes.

    • Set the column temperature to 35 °C.

    • Set the UV detector wavelength to 240 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the analysis for 5 minutes.

Protocol B: High-Resolution Gradient Impurity Profiling Method

This method uses a gradient elution to separate the main peak from potential impurities that may have a wide range of polarities.[3]

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Formic Acid to 1 L of HPLC-grade water. Filter and degas. (Formic acid is a good choice for LC-MS compatibility).

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Set up the HPLC system with a Luna® Phenyl-Hexyl column (150 x 4.6 mm, 5 µm).

    • Equilibrate the column at initial conditions (80% A: 20% B) at a flow rate of 1.0 mL/min.

    • Set the column temperature to 35 °C.

    • Set the DAD detector to collect data from 200-400 nm, with quantification at 240 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 80 20
    15.0 30 70
    17.0 30 70
    17.1 80 20

    | 22.0 | 80 | 20 |

  • Sample Preparation:

    • Prepare the sample as in Protocol A, but potentially at a higher concentration (e.g., 1.0 mg/mL) to facilitate detection of low-level impurities.

  • Analysis:

    • Inject 10 µL of the prepared sample.

Comparative Performance Data (Illustrative)

ParameterMethod A (Isocratic)Method B (Gradient)
Column Ascentis® C18Luna® Phenyl-Hexyl
Retention Time (RT) ~3.5 min~10.2 min
Tailing Factor (Tf) 1.11.2
Theoretical Plates (N) > 8000> 15000
Primary Use Case Fast Assay, QCImpurity Profiling, Stability

Method Validation: The Guarantee of Trustworthiness

Once a method is developed, it must be validated to prove its suitability for the intended purpose. Validation is a formal, documented process that is a regulatory requirement in the pharmaceutical industry.[8] The core validation parameters are defined by the International Council for Harmonisation (ICH) in guideline Q2(R2).[9][10]

Key Validation Characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[11]

  • Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a specific range.

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing a sample with a known concentration (e.g., a reference standard).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.1, temperature ±2°C), providing an indication of its reliability during normal usage.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

A comprehensive validation study, with a pre-approved protocol and a detailed final report, is the final step in ensuring the analytical method is scientifically sound and defensible.[9]

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • PMC. (n.d.). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies.
  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 134-140.
  • U.S. Environmental Protection Agency. (n.d.). (2-{[4-(Carboxymethyl)phenyl]methyl}phenyl)acetic acid Properties.
  • Syed, R. A. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass.
  • Wikipedia. (n.d.). Phenylacetic acid.

Sources

Technical Comparison Guide: 1H-NMR Analysis of 2-[4-(Cyanomethoxy)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[4-(Cyanomethoxy)phenyl]acetic acid is a critical intermediate in the synthesis of aldose reductase inhibitors (e.g., Zopolrestat analogs) and various agrochemicals. Its purity is paramount for downstream cyclization or coupling reactions.

This guide provides a comparative 1H-NMR analysis to distinguish the target molecule from its primary precursor, 4-hydroxyphenylacetic acid , and common alkylating impurities. Unlike standard spectral lists, this document focuses on diagnostic signal tracking —specifically the distinct chemical shift of the cyanomethoxy methylene group (


) versus the acetic acid methylene (

)—to validate reaction completion without requiring HPLC.

Structural Analysis & Proton Assignment

To interpret the spectrum accurately, we must first assign the proton environments based on electronic shielding effects.

Molecular Visualization (Graphviz)

G cluster_molecule 2-[4-(Cyanomethoxy)phenyl]acetic acid Ring Benzene Ring (AA'BB' System) AcidCH2 Acid Methylene (-CH2-) Proton C Ring->AcidCH2 Pos 1 EtherCH2 Cyanomethoxy CH2 (-OCH2CN) Proton D Ring->EtherCH2 Pos 4 Ha H-a (Ortho to CH2) Ring->Ha ~7.2 ppm Hb H-b (Ortho to O) Ring->Hb ~6.9 ppm COOH Carboxylic Acid (-COOH) Proton E AcidCH2->COOH CN Nitrile Group (-CN) EtherCH2->CN

Figure 1: Structural connectivity and proton environment assignment. Note the electronic contrast between the ether-linked methylene (Proton D) and the carbonyl-linked methylene (Proton C).

Theoretical Shift Prediction
Proton LabelMoietyMultiplicityApprox.[1][2][3][4] Shift (

, ppm)
Electronic Justification
H-a Ar-H (Ortho to alkyl)Doublet (d)7.15 – 7.25Mildly shielded by alkyl group; typical aromatic range.
H-b Ar-H (Ortho to ether)Doublet (d)6.90 – 7.00Shielded by the electron-donating oxygen lone pairs (Mesomeric effect).
H-c

Singlet (s)3.50 – 3.60Deshielded by aromatic ring and carbonyl, but less than the ether methylene.
H-d

Singlet (s)4.85 – 5.10 Diagnostic Peak. Highly deshielded by electronegative Oxygen AND electron-withdrawing Nitrile.
H-e

Broad Singlet10.0 – 13.0Highly acidic proton; shift is solvent/concentration dependent (exchangeable).

Comparative Analysis: Target vs. Precursor

The synthesis typically involves O-alkylation of 4-hydroxyphenylacetic acid with chloroacetonitrile or bromoacetonitrile . Monitoring this reaction requires tracking the disappearance of the phenolic characteristics and the appearance of the cyanomethoxy signal.

Spectral Comparison Table
FeaturePrecursor: 4-Hydroxyphenylacetic AcidTarget: 2-[4-(Cyanomethoxy)phenyl]acetic AcidInterpretation
Key Methylene AbsentSinglet, ~4.9 ppm (2H) This is the "Go/No-Go" signal. If absent, reaction failed.
Aromatic Region AA'BB' (

6.7, 7.1)
AA'BB' (

6.9, 7.2)
The ether formation causes a slight downfield shift of the protons ortho to the oxygen (from ~6.7 to ~6.9).
Phenolic -OH Broad singlet (variable)Absent Disappearance confirms O-alkylation (ensure no residual starting material).
Acid -CH2- Singlet, ~3.45 ppmSinglet, ~3.55 ppmMinimal shift, but distinct enough to see two peaks if mixed.
Impurity Profiling

Common impurities in the crude mixture include:

  • Chloroacetonitrile (Reagent): Look for a singlet at

    
     4.10 - 4.20 ppm . If this exists, the product requires further drying or washing.
    
  • Solvent (Ethyl Acetate): Quartet at 4.1 ppm, Singlet at 2.0 ppm, Triplet at 1.2 ppm.

  • Water: Broad singlet at 3.33 ppm (in DMSO) or 1.56 ppm (in CDCl

    
    ).
    

Experimental Protocol

Solvent Selection Strategy

The choice of deuterated solvent dramatically affects the resolution of the carboxylic acid proton.

SolventChoice Start Select Solvent Q1 Is -COOH observation critical? Start->Q1 DMSO DMSO-d6 (Recommended) Q1->DMSO Yes (Quantification) CDCl3 CDCl3 (Alternative) Q1->CDCl3 No (Quick Check) Note1 Pros: Sharp -COOH peak Solubility is high Cons: Water peak at 3.3 ppm interferes with Acid CH2 DMSO->Note1 Note2 Pros: Cheap, easy evap Cons: -COOH often invisible or extremely broad CDCl3->Note2

Figure 2: Decision matrix for NMR solvent selection.

Standard Operating Procedure (SOP)
  • Sample Preparation:

    • Weigh 10–15 mg of the dried solid product.

    • Dissolve in 0.6 mL of DMSO-d6 (preferred for solubility and acid proton visibility).

    • Critical: Ensure the solution is clear. If cloudy, filter through a small cotton plug into the NMR tube.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to 5 seconds (essential for accurate integration of the carboxylic acid proton vs. aromatic protons).

    • Scans (ns): 16 (sufficient for >95% purity), 64 (for impurity profiling).

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

    • Phase correction: Manual phasing is recommended due to the broad acid peak.

    • Baseline correction: Apply polynomial baseline correction (Bernstein) to flatten the region around 10-12 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for chemical shift principles of ethers and nitriles).
  • SDBS (Spectral Database for Organic Compounds). Phenoxyacetonitrile (SDBS No. 3256). AIST. [Link] (Used for comparative shift of the -OCH2CN moiety).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68832, 4-Hydroxyphenylacetic acid. [Link] (Reference for precursor spectral data).

  • Reich, H. J. Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. [Link] (Reference for solvent selection logic).

Sources

Navigating the Labyrinth of Molecular Structure: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-[4-(Cyanomethoxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 15, 2026 – In the intricate world of drug development and metabolomics, the unambiguous structural elucidation of novel chemical entities is paramount. This guide, presented from the perspective of a Senior Application Scientist, delves into the mass spectrometric behavior of 2-[4-(cyanomethoxy)phenyl]acetic acid, a compound of interest for its potential applications in medicinal chemistry. We will explore its predicted fragmentation patterns, provide a robust experimental protocol for its analysis, and critically compare mass spectrometry with alternative analytical techniques, offering a comprehensive resource for researchers and scientists in the field.

Introduction: The Analytical Challenge

2-[4-(Cyanomethoxy)phenyl]acetic acid is a molecule featuring a constellation of functional groups: a carboxylic acid, a phenyl ring, an ether linkage, and a nitrile group. This structural complexity presents a unique analytical challenge and necessitates a powerful technique that can provide detailed structural information with high sensitivity and specificity. Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a premier method for this purpose. Understanding the predictable ways in which this molecule fragments under controlled energetic conditions is key to its confident identification and quantification in complex matrices.

Deconstructing the Molecule: Predicted ESI-MS/MS Fragmentation Patterns

While no public library spectra for 2-[4-(cyanomethoxy)phenyl]acetic acid are readily available, we can confidently predict its fragmentation pathways based on the established principles of mass spectrometry and the known behavior of its constituent functional groups. Electrospray ionization (ESI) is the preferred method for such a polar, acidic compound, and we will consider both negative and positive ion modes.

Negative Ion Mode (ESI-)

In negative ion mode, the molecule will readily deprotonate at the carboxylic acid group to form the [M-H]⁻ precursor ion. Collision-induced dissociation (CID) of this ion is expected to proceed through several key pathways:

  • Decarboxylation: The most common fragmentation for carboxylate anions is the neutral loss of CO₂ (44 Da). This would result in a prominent fragment ion.

  • Cleavage of the Ether Bond: The ether linkage can cleave, leading to fragments corresponding to the phenoxide ion and the cyanomethoxy portion.

  • Loss of the Carboxymethyl Group: Cleavage of the bond between the phenyl ring and the acetic acid moiety can occur.

Positive Ion Mode (ESI+)

In positive ion mode, protonation can occur at several sites, including the ether oxygen and the nitrile nitrogen. The fragmentation of the [M+H]⁺ precursor ion will be driven by the stabilization of the resulting positive charge.

  • Loss of Water: The protonated carboxylic acid can easily lose a molecule of water (18 Da).

  • Loss of the Acetic Acid Moiety: The entire acetic acid group can be lost as a neutral molecule.

  • Cleavage around the Ether and Nitrile Groups: Fragmentation pathways involving the cyanomethoxy group are also anticipated, potentially leading to characteristic ions.

To provide a tangible comparison, let's consider the known fragmentation of a similar compound, 4-methoxyphenylacetic acid . In positive ion ESI-MS/MS, this compound readily loses its acetic acid moiety.[1] We can anticipate analogous fragmentation behavior for our target molecule, with the added complexity of the cyano group influencing the fragmentation pathways.

A Blueprint for Analysis: Experimental Protocol

This section provides a detailed methodology for the characterization of 2-[4-(cyanomethoxy)phenyl]acetic acid using LC-MS/MS.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis A Dissolve sample in appropriate solvent (e.g., 50:50 Acetonitrile:Water) B Filter through 0.22 µm syringe filter A->B C Inject onto a C18 reverse-phase column B->C D Gradient elution with water and acetonitrile (with 0.1% formic acid) C->D E Electrospray Ionization (ESI) in both positive and negative modes D->E F Full scan MS to determine precursor ion m/z E->F G Product ion scan (MS/MS) of the precursor ion F->G H Identify precursor and product ions G->H I Propose fragmentation pathway H->I

Caption: A typical LC-MS/MS workflow for the analysis of 2-[4-(cyanomethoxy)phenyl]acetic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of 2-[4-(cyanomethoxy)phenyl]acetic acid in a suitable solvent such as a mixture of acetonitrile and water.

    • Perform serial dilutions to create working solutions for calibration and analysis.

    • Filter all samples through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The exact gradient should be optimized for the best peak shape and separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Acquire data in both positive and negative ion modes.

    • Scan Mode:

      • Full Scan (MS1): Scan a mass range appropriate for the precursor ion (e.g., m/z 100-300).

      • Product Ion Scan (MS/MS): Isolate the [M-H]⁻ or [M+H]⁺ ion and fragment it using an appropriate collision energy. The collision energy should be optimized to produce a rich fragmentation spectrum.

The Analytical Arena: Mass Spectrometry vs. The Alternatives

While LC-MS/MS is a powerful tool, a comprehensive understanding requires a comparison with other analytical techniques.

Comparison of Analytical Techniques
Technique Strengths Weaknesses Information Provided
LC-MS/MS High sensitivity (pg/mL to ng/mL range) and selectivity, provides molecular weight and structural information.[2][3][4][5]Destructive technique, quantification can be affected by matrix effects.Molecular formula, fragmentation pattern, quantification.
NMR Spectroscopy Non-destructive, provides detailed structural connectivity information, excellent for stereochemistry.[6][7][8]Lower sensitivity (µg/mL to mg/mL range), requires larger sample amounts, longer analysis times.[6]Complete molecular structure, including stereochemistry.
FTIR Spectroscopy Non-destructive, provides information on functional groups present.[9]Not suitable for complex mixtures, limited structural information for large molecules.Presence of carboxylic acid, nitrile, ether, and aromatic rings.
HPLC-UV Robust and widely available, good for quantitative analysis of known compounds.[10][11]Requires a chromophore for detection, less specific than MS, provides no structural information beyond retention time.[11]Quantification, purity assessment.
Predicted Fragmentation Pathways of 2-[4-(Cyanomethoxy)phenyl]acetic acid

G cluster_neg Negative Ion Mode (ESI-) cluster_pos Positive Ion Mode (ESI+) [M-H]- [M-H]- Loss of CO2 Loss of CO2 [M-H]-->Loss of CO2 - 44 Da Phenoxide fragment Phenoxide fragment [M-H]-->Phenoxide fragment Loss of CH2COOH Loss of CH2COOH [M-H]-->Loss of CH2COOH [M+H]+ [M+H]+ Loss of H2O Loss of H2O [M+H]+->Loss of H2O - 18 Da Loss of CH3COOH Loss of CH3COOH [M+H]+->Loss of CH3COOH - 60 Da Cyanomethoxybenzyl cation Cyanomethoxybenzyl cation [M+H]+->Cyanomethoxybenzyl cation

Caption: Predicted major fragmentation pathways in negative and positive ion modes.

Conclusion: An Integrated Approach to Structural Elucidation

For the comprehensive characterization of 2-[4-(cyanomethoxy)phenyl]acetic acid, LC-MS/MS offers an unparalleled combination of sensitivity, selectivity, and structural information. While NMR provides the gold standard for complete structural elucidation, its lower sensitivity can be a limitation. FTIR and HPLC-UV serve as valuable complementary techniques for confirming functional groups and for routine quantification, respectively.

By understanding the predicted fragmentation patterns and employing a robust analytical methodology, researchers can confidently identify and quantify this molecule, paving the way for further investigation into its chemical and biological properties. The integrated use of these powerful analytical tools is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • K. L. Jensen, et al. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. PubMed Central. [Link]

  • MDPI. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]

  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Reddit. (2024). Is 300 mhz NMR good enough for small molecular structure elucidation?[Link]

  • University of Gothenburg. (2023). Small molecule-NMR. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • FooDB. (2011). Showing Compound 4-Methoxyphenylacetic acid (FDB022832). [Link]

  • Uniformed Services University. (1994). A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.